2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Acetamidation: The indole derivative is then acylated with acetic anhydride to introduce the acetamido group.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the indole-acetamido derivative with the thiazole-pyridine derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the acetamido group, converting it to an amine.
Substitution: The pyridine and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole, pyridine, and thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The presence of the acetamido, pyridine, and thiazole groups may enhance its binding affinity and specificity towards certain molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Lacks the acetamido group, which may affect its biological activity.
2-(4-acetamido-1H-indol-1-yl)acetamide:
N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Lacks the indole core, which is crucial for certain biological activities.
Uniqueness
2-(4-acetamido-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is unique due to its combination of an indole core, acetamido group, pyridine ring, and thiazole ring. This structural complexity may confer enhanced biological activity and specificity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17N5O2S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H17N5O2S/c1-13(26)22-16-3-2-4-18-15(16)7-10-25(18)11-19(27)24-20-23-17(12-28-20)14-5-8-21-9-6-14/h2-10,12H,11H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
LXLICIRXGVVRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
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